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molecular formula C17H16BrNO B8613029 4-bromo-2-[(4-ethylphenyl)methyl]-6-methoxybenzonitrile

4-bromo-2-[(4-ethylphenyl)methyl]-6-methoxybenzonitrile

Cat. No. B8613029
M. Wt: 330.2 g/mol
InChI Key: PZNOBCFGAOXZOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08551957B2

Procedure details

KOtBu (11.8 g) is added to a flask charged with a stir bar and dry NMP (40 mL) and chilled to −10° C. under argon atmosphere. A solution of ethyl (4-ethyl-phenyl)-acetate (10.1 g) and 1-bromo-4-cyano-3,5-difluoro-benzene (11.5 g) in NMP (40 mL) is added at such a rate that the reaction temperature maintains below 10° C. After stirring for 1 hour at room temperature, methanol (50 mL) and 1 M aqueous sodium hydroxide solution (39 mL) are added and the resulting mixture is stirred overnight at 100° C. Then, 4 M aqueous hydrochloric acid (100 mL) is added and the mixture is stirred for another h at 100° C. The methanol fraction is evaporated, water (200 mL) is added to the residue and the resulting mixture is extracted with ethyl acetate. The combined organic extracts are washed twice with water, twice with brine and dried (MgSO4). The solvent is evaporated and the residue is washed with methanol. The insoluble residue is separated by filtration and dried to give the white product.
Name
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
39 mL
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[C:2]([O-:5])(C)C.[K+].[CH2:7]([C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16](OCC)=O)=[CH:11][CH:10]=1)[CH3:8].[Br:21][C:22]1[CH:27]=C(F)[C:25]([C:29]#[N:30])=[C:24](F)[CH:23]=1.[OH-].[Na+].Cl>CN1C(=O)CCC1.CO>[Br:21][C:22]1[CH:27]=[C:16]([CH2:15][C:12]2[CH:11]=[CH:10][C:9]([CH2:7][CH3:8])=[CH:14][CH:13]=2)[C:25]([C:29]#[N:30])=[C:24]([O:5][CH3:2])[CH:23]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Two
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)CC(=O)OCC
Name
Quantity
11.5 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)F)C#N)F
Name
Quantity
40 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Five
Name
Quantity
39 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
charged with a stir bar
CUSTOM
Type
CUSTOM
Details
maintains below 10° C
STIRRING
Type
STIRRING
Details
the resulting mixture is stirred overnight at 100° C
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture is stirred for another h at 100° C
CUSTOM
Type
CUSTOM
Details
The methanol fraction is evaporated
ADDITION
Type
ADDITION
Details
water (200 mL) is added to the residue
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts are washed twice with water, twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
WASH
Type
WASH
Details
the residue is washed with methanol
CUSTOM
Type
CUSTOM
Details
The insoluble residue is separated by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give the white product

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=CC(=C(C(=C1)CC1=CC=C(C=C1)CC)C#N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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